Gastrointestinal Muscarinic Affinity vs. Atropine
Tiquizium bromide (HSR-902) demonstrates significantly higher affinity for stomach and ileal muscarinic receptors than the classical antagonist atropine. In radioligand binding studies using ³H-quinuclidinyl benzilate, tiquizium bromide exhibited approximately 3-4 times greater potency [1]. This quantitative difference in receptor affinity directly translates to enhanced spasmolytic activity in gastrointestinal tissues.
| Evidence Dimension | Muscarinic Receptor Affinity (Ki) |
|---|---|
| Target Compound Data | Approximately 3-4 times more potent than atropine |
| Comparator Or Baseline | Atropine (reference antagonist) |
| Quantified Difference | 3-4 fold higher affinity |
| Conditions | Radioligand binding assay using ³H-quinuclidinyl benzilate in rat stomach and ileum |
Why This Matters
This demonstrates that tiquizium bromide provides more potent spasmolytic action at the primary target tissue compared to the classical anticholinergic atropine, justifying its selection for gastrointestinal research or clinical applications requiring robust anti-spasmodic efficacy.
- [1] Oshita, M., Morikawa, K., Aratani, T., Mizutani, F., Kato, H., & Ito, Y. (1987). Studies on the affinity and selectivity of tiquizium bromide (HSR-902), a novel spasmolytic agent, for muscarinic receptors. Japanese Journal of Pharmacology, 44(2), 222–224. https://doi.org/10.1254/jjp.44.222 View Source
